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Compound of Interest

Compound Name: 2,2-dichloroPropanamide

Cat. No.: B15341423

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2-dichloropropanamide is scarce in publicly
available literature. This guide provides a theoretical and predictive overview based on the
known properties of its precursor, 2,2-dichloropropanoic acid (dalapon), general principles of
organic chemistry, and spectroscopic data of analogous compounds. All quantitative data
presented are estimations and should be verified through experimental analysis.

Introduction

2,2-Dichloropropanamide is a halogenated amide derivative of propanoic acid. While its
parent compound, 2,2-dichloropropanoic acid (commonly known as dalapon), is a well-
documented herbicide, the amide derivative has received significantly less attention in scientific
literature. This guide aims to consolidate the theoretical properties of 2,2-
dichloropropanamide, offering a predictive baseline for researchers interested in its
synthesis, characterization, and potential biological activities. The information herein is
intended to serve as a foundational resource to stimulate further experimental investigation into
this compound.

Physicochemical Properties (Predicted)
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Due to the absence of experimental data, the following physicochemical properties of 2,2-
dichloropropanamide are estimated based on the known properties of 2,2-dichloropropanoic
acid and general trends observed in the conversion of carboxylic acids to primary amides.

Predicted . .
Property . Basis of Prediction
Value/iInformation

Molecular Formula Cs3HsCI2NO

Molecular Weight 142.00 g/mol

Amides generally have higher

_ _ _ _ melting points than their
Likely a white to off-white solid ) ) )
Appearance corresponding carboxylic acids
at room temperature. )
due to stronger intermolecular

hydrogen bonding.

Higher than the melting point
Melting Point of 2,2-dichloropropanoic acid

(liquid at room temp.).

Significantly higher than 2,2- ) ]
- ) ] ] ] Amides are less volatile than
Boiling Point dichloropropanoic acid (190

°C) their parent carboxylic acids.

_ _ The amide group can
Likely soluble in water and o )
. ] ) participate in hydrogen
Solubility polar organic solvents like ) ]
bonding, enhancing water
ethanol and acetone. N
solubility.

The amide group is more polar

than the carboxylic acid group,
Lower than 2,2- ]
LogP ) ) ) which would decrease the
dichloropropanoic acid. N
octanol-water partition

coefficient.

Synthesis of 2,2-Dichloropropanamide

While a specific, optimized synthesis for 2,2-dichloropropanamide has not been reported, it
can be plausibly synthesized from its carboxylic acid precursor, 2,2-dichloropropanoic acid,
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using standard amidation methods. Two common and effective protocols are outlined below.

Experimental Protocol 1: Thionyl Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride
intermediate, which is then reacted with ammonia to form the amide.

Materials:

e 2,2-dichloropropanoic acid

e Thionyl chloride (SOCI2)

e Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
e Ammonia (gas or concentrated aqueous solution)

e Anhydrous sodium sulfate or magnesium sulfate

» Rotary evaporator

o Standard laboratory glassware

Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-
dichloropropanoic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent like
DCM followed by the addition of thionyl chloride (typically 1.1-1.5 equivalents).

e The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50
°C) for 1-3 hours to ensure complete formation of the acyl chloride. The reaction progress
can be monitored by the cessation of gas (HCIl and SOz2) evolution.

o Excess thionyl chloride and solvent are carefully removed under reduced pressure using a
rotary evaporator.

e The crude 2,2-dichloropropanoyl chloride is redissolved in an anhydrous aprotic solvent
(e.g., DCM).
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e The solution of the acyl chloride is then slowly added to a cooled (0 °C) and stirred solution
of excess concentrated aqueous ammonia or bubbled with ammonia gas.

e The reaction is typically vigorous and exothermic. After the addition is complete, the mixture
is stirred for an additional 1-2 hours at room temperature.

e The reaction mixture is then washed with water and brine. The organic layer is dried over
anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under
reduced pressure to yield the crude 2,2-dichloropropanamide.

» Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol 2: Carbodiimide Coupling Method

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-
3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct amidation of the carboxylic
acid with an ammonia source.[1][2][3][4]

Materials:
e 2,2-dichloropropanoic acid

* N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

e Ammonium chloride (NH4Cl)
e Asuitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

e Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane
(DCM)

o Standard laboratory glassware
Procedure:

e Dissolve 2,2-dichloropropanoic acid in an anhydrous polar aprotic solvent like DMF or DCM
in a round-bottom flask.
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e Add ammonium chloride (1.0-1.2 equivalents) and a base such as triethylamine (1.1-1.5
equivalents) to the solution.

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of DCC or EDC (1.1-1.3 equivalents) in the same solvent to the
reaction mixture.

¢ Allow the reaction to warm to room temperature and stir for 12-24 hours.

o |If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed
by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during
the workup.

e The filtrate is then typically diluted with an organic solvent and washed sequentially with a
weak acid (e.g., 1 M HCI), a weak base (e.g., saturated NaHCOs solution), and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated to yield the crude product.

Purification can be performed by recrystallization or column chromatography.

Predicted Spectroscopic Properties

The following are predicted key features of the spectroscopic data for 2,2-
dichloropropanamide based on the expected functional groups.

Infrared (IR) Spectroscopy

e N-H Stretching: As a primary amide, two distinct N-H stretching bands are expected in the
region of 3100-3500 cm~1.[5][6][7] These bands may appear broad due to hydrogen bonding.

e C=0 Stretching (Amide | band): A strong absorption band is predicted to appear in the range
of 1630-1680 cm~1.[5][8] The exact position will be influenced by the electronic effects of the
adjacent dichlorinated carbon.

e N-H Bending (Amide Il band): A band of medium intensity is expected around 1590-1650
cm~1[9]
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» C-CI Stretching: One or more strong bands are anticipated in the fingerprint region, typically
between 600 and 800 cm~1, corresponding to the C-ClI stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR:

o -NH:z Protons: The two protons of the primary amide group are expected to appear as a
broad singlet or two separate broad signals in the range of 5.0-8.5 ppm.[10][11][12][13][14]
Their chemical shift can be highly dependent on the solvent and concentration.

o -CHs Protons: The three protons of the methyl group will likely appear as a singlet in the
range of 2.0-2.5 ppm. The presence of two adjacent chlorine atoms will cause a downfield
shift compared to a typical methyl group in a propanamide backbone.

e 13C NMR:

o Carbonyl Carbon (-C=0): The carbonyl carbon is expected to resonate in the downfield
region, typically between 165 and 175 ppm.

o Dichlorinated Carbon (-CCl2-): This quaternary carbon will likely appear in the range of 70-
90 ppm. The two electronegative chlorine atoms will cause a significant downfield shift.

o Methyl Carbon (-CHs): The methyl carbon is predicted to be in the range of 30-40 ppm,
shifted downfield due to the adjacent dichlorinated carbon.

Mass Spectrometry (MS)

e Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of 2,2-dichloropropanamide (141.97 g/mol for the
most abundant isotopes). The isotopic pattern for two chlorine atoms (approximately a 9:6:1
ratio for M+, M++2, and M*+4) will be a key diagnostic feature.

» Fragmentation Pattern: Common fragmentation pathways for primary amides include:
o Alpha-cleavage, leading to the loss of the methyl group or the C(CI)2CHs group.

o Cleavage of the C-C bond between the carbonyl group and the dichlorinated carbon.
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o Abase peak at m/z 44, corresponding to the [CONHz]* fragment, is a characteristic
feature of many primary amides.[15]

Predicted Biological Activity and Toxicity

There is no direct biological data for 2,2-dichloropropanamide. However, some predictions

can be made based on related compounds.

o Herbicidal Activity: Given that its parent compound, dalapon, is a herbicide, it is plausible that
2,2-dichloropropanamide may exhibit some herbicidal properties. The mode of action could
be similar, involving inhibition of pantothenate synthetase, or it could be metabolized in

plants to release the active dalapon.

o Toxicity: Chlorinated organic compounds can exhibit varying degrees of toxicity. Studies on
other chlorinated amides suggest the potential for cytotoxicity.[16] The presence of the
dichloromethyl group could make the compound a potential alkylating agent, which is a
common mechanism of toxicity. However, without experimental data, any discussion of its
toxicity remains speculative. Further toxicological studies would be necessary to assess its

safety profile.
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Caption: A generalized workflow for the synthesis of 2,2-dichloropropanamide.
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Caption: Logical flow for the spectroscopic analysis of 2,2-dichloropropanamide.

Conclusion

This technical guide provides a theoretical framework for the properties of 2,2-
dichloropropanamide. While direct experimental data is lacking, the predictions for its
physicochemical properties, plausible synthetic routes, and expected spectroscopic signatures
offer a valuable starting point for researchers. The potential for biological activity, given its
relationship to dalapon, warrants further investigation. It is hoped that this guide will encourage
and facilitate future experimental studies to fully characterize this compound and explore its
potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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